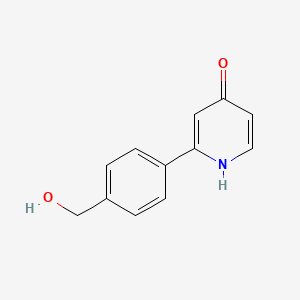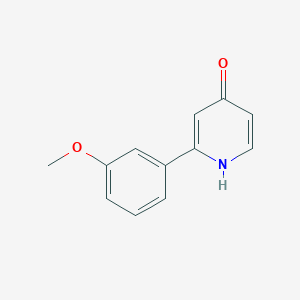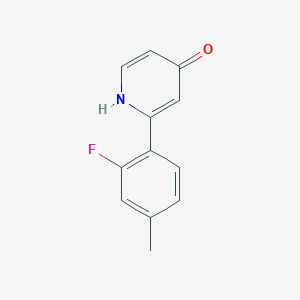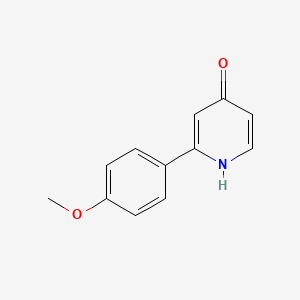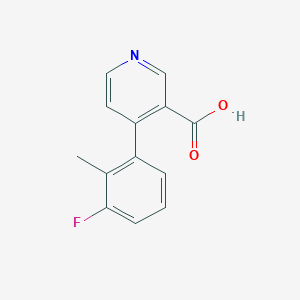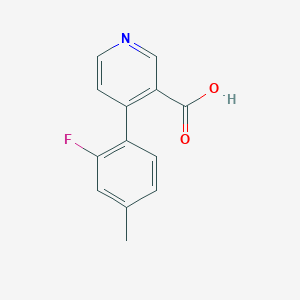
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid (6-APA) is a synthetic organic compound with the chemical formula C8H7FN2O2. It is a white, crystalline powder that is highly soluble in water and other polar solvents. 6-APA is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
科学研究应用
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various compounds such as 2-fluoro-5-methyl-1-nitrosobenzene and 5-fluoro-2-methyl-1-nitrosobenzene. It is also used in the synthesis of various pharmaceuticals such as the anticonvulsant drug, pregabalin. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is used in the synthesis of the antifungal drug, fluconazole.
作用机制
The mechanism of action of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is not fully understood. However, it is known to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is thought to inhibit the activity of COX, thus reducing the production of prostaglandins and resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% are not fully understood. However, it is known to have anti-inflammatory and analgesic properties. It has also been shown to reduce the production of nitric oxide, which is a molecule involved in inflammation and pain. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, molecules that are involved in inflammation and asthma.
实验室实验的优点和局限性
The advantages of using 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% in laboratory experiments include its ability to inhibit the activity of the enzymes cyclooxygenase and 5-lipoxygenase. This makes it useful for studying the effects of these enzymes on inflammation and pain. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is easy to synthesize and is relatively inexpensive. However, there are some limitations to using 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% in laboratory experiments. It can be toxic if handled improperly and it can have adverse effects on the environment if not disposed of properly.
未来方向
The future directions for 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% research include further studies into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% and its derivatives could lead to the development of new compounds with improved properties. Finally, research into the environmental safety of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% and its derivatives is necessary in order to ensure that it is safe for use in laboratory experiments.
合成方法
The synthesis of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% can be achieved through a two-step process. The first step involves the reaction of 2-fluoro-5-methylphenol with sodium nitrite in the presence of sulfuric acid. This reaction produces the intermediate 2-fluoro-5-methyl-1-nitrosobenzene. The second step is the reduction of the nitrosobenzene to 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% using sodium borohydride. This reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dimethylformamide.
属性
IUPAC Name |
6-amino-3-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-4-10(14)9(6-7)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBUPGBQCYDTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





